molecular formula C10H16N2O7 B1228610 Thymidine glycol CAS No. 32645-65-1

Thymidine glycol

Cat. No. B1228610
CAS RN: 32645-65-1
M. Wt: 276.24 g/mol
InChI Key: RKEITGVZZHXKON-SKAWGCAZSA-N
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Description

Thymidine glycol (5,6-dihydroxy-5,6-dihydrothymine) is one of the principal DNA lesions that can be induced by oxidation and ionizing radiation . It is formed when thymine is subjected to oxidative stress, including ionizing radiation . The rate at which oxidative reactions generate thymine glycol and this compound in the DNA of humans is estimated to be about 300 per cell per day .


Synthesis Analysis

This compound residues in DNA are biologically active oxidative molecular damage sites caused by ionizing radiation and other factors. One or two this compound residues were incorporated in 19- to 31-mer DNA fragments during automatic oligonucleotide synthesis . Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage .


Molecular Structure Analysis

This compound is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . Oxidation of the 5,6 double bond of Thymidine generates two chiral centers at C5 and C6 .


Chemical Reactions Analysis

This compound residues in DNA are biologically active oxidative molecular damage sites caused by ionizing radiation and other factors . The rate of DNA hydrolysis by restriction endonucleases is significantly decreased as the this compound is located in the central position of the double-stranded recognition sequences .


Physical And Chemical Properties Analysis

This compound residues in DNA are biologically active oxidative molecular damage sites caused by ionizing radiation and other factors . UV-monitoring melting data revealed that modified residues in place of thymidines destabilize the DNA double helix by 8–22 °C, depending on the number of lesions, the length of oligonucleotide duplexes and their GC-content .

Scientific Research Applications

Biomarker for Oxidative DNA Damage

Thymidine glycol is a product of DNA damage from ionizing radiation and oxidative mutagens. It has been found in human and rat urine, indicating its potential as a noninvasive biomarker for oxidative DNA damage. This could be crucial for understanding the relationship between oxidative metabolism and diseases like cancer and aging in humans (Cathcart et al., 1984).

Studying DNA Oxidative Damage

This compound, as an oxidative derivative of thymine, is a key component in studying the effects of reactive oxygen species on DNA. The diastereomers of this compound have been synthesized to understand their behavior in DNA, which is important for assessing the biological impact of oxidative DNA damage (Lustig et al., 1992).

Research in Cell Proliferation

Thymidine, including its labeled forms like tritiated thymidine, is widely used in research to study cell proliferation kinetics. It's particularly significant in understanding DNA synthesis in various tissues, which is crucial for detecting genotoxic properties of chemicals (Hellman & Ullberg, 1986).

Exploration of Genotoxic Mechanisms

Research on this compound has extended to understanding the genotoxic mechanisms of substances like trivalent dimethylated arsenic. This compound is used as a biomarker for DNA oxidation damage in these studies, contributing to insights into arsenic carcinogenesis (Yamanaka et al., 2003).

Studying DNA Damage in Cells

The incorporation of thymidine, including its radioactive form, has been a valuable tool in autoradiographic studies. These studies have provided insights into cell migration, DNA metabolism, and histogenesis in various organisms, including the mouse cerebral cortex (Angevine & Sidman, 1961).

Investigating DNA Repair Mechanisms

Research involving this compound is pivotal in understanding DNA repair mechanisms. For instance, the identification of cis-thymine glycol in oxidized DNA helps unravel how altered DNA residues are removed from cellular DNA by repair enzymes (Frenkel et al., 1981).

Genomic Mapping and DNA Damage Studies

Genome-wide mapping of this compound in human cells has been achieved using DNA-protein cross-linking sequencing. This advanced technique provides a detailed understanding of the distribution and effects of this compound in the genome, aiding in studies related to DNA damage and repair (Tang et al., 2022).

Mechanism of Action

Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA. In cell biology, it is used to synchronize the cells in S phase .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Understanding therapeutic response to radiation is of critical clinical importance since approximately two-thirds of cancer patients receive radiotherapy . The metabolites identified by Tyburski and colleagues differed from more classical markers of radiation exposure related to oxidative damage to DNA structure (e.g., 8-hydroxy-2′-deoxy guanosine thymine glycol and thymidine glycol), suggesting that gamma radiation may damage DNA differently than other forms of radiation .

properties

IUPAC Name

5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEITGVZZHXKON-SKAWGCAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954355
Record name 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32645-65-1
Record name 5,6-Dihydro-5,6-dihydroxythymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32645-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032645651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymidine glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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